molecular formula C8H6F3NO2 B013929 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide CAS No. 2709-93-5

2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide

Cat. No. B013929
CAS RN: 2709-93-5
M. Wt: 205.13 g/mol
InChI Key: IKQORWCSZJKSFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related trifluoroacetamide compounds involves strategic fluorination, acetylation, and other chemical modifications to achieve the desired molecular architecture. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound with a somewhat similar structure, is prepared through direct fluorination and further reactions involving sodium salt precursors and trifluoroacetylation processes (Banks et al., 1996). Another relevant process involves the transformation of N-Boc-protected compounds through ozonation and catalytic hydrogenation, leading to the synthesis of fluorinated derivatives (Kuznecovs et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, has been extensively studied using techniques like NMR, HRMS spectroscopy, and X-ray crystallography. These studies reveal intricate details about the molecule's configuration, including hydrogen bonding patterns and molecular geometry (Pan et al., 2016).

Chemical Reactions and Properties

The chemical behavior of trifluoroacetamide derivatives encompasses a range of reactions, including their use as intermediates in synthesizing other complex molecules. For example, the use of trifluoroacetamide derivatives in the reductive carbonylation of nitrobenzene to selectively form N-(4-hydroxyphenyl)acetamide in a one-pot process highlights the compound's versatility in chemical transformations (Vavasori et al., 2023).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals1. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity1. All sales are final1.


Future Directions

The future directions for “2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide” are not specified in the search results. However, given its unique structure, it could potentially be of interest in various areas of research, including organic chemistry and medicinal chemistry.


Please note that this analysis is based on the information available from the search results and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)7(14)12-5-1-3-6(13)4-2-5/h1-4,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQORWCSZJKSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313441
Record name 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide

CAS RN

2709-93-5
Record name 2709-93-5
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Record name 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide
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Record name 2709-93-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
X Chen, J Yoon - Dyes and Pigments, 2011 - Elsevier
A novel temperature sensor based on polydiacetylene, displayed colorimetrically reversible properties in the range of 30 C and 70 C in solution. PVA film embedded PDA …
J Ohtaka, T Sakamoto, Y Kikugawa - Tetrahedron Letters, 2009 - Elsevier
A convenient procedure for the preparation of aryl trifluoroacetamides from aryl amines is described that employs 2–4Mequiv of trifluoroacetic acid in refluxing xylene as a …
R Jelinek, M Ritenberg - RSC Advances, 2013 - pubs.rsc.org
Polydiacetylenes (PDAs) comprise a class of chromatic polymers which have attracted significant interest over the past 40 years as a promising platform for chemo- and bio-sensing. …
Number of citations: 167 0-pubs-rsc-org.brum.beds.ac.uk
T Agag, CR Arza, FHJ Maurer, H Ishida - Macromolecules, 2010 - ACS Publications
Amino-functional benzoxazine monomers have been successfully prepared. Several routes have been applied to incorporate amino group into benzoxazine structure. These …
Number of citations: 134 0-pubs-acs-org.brum.beds.ac.uk
S Seo, A Shanker, M Kwon, J Kim - Liposomes in analytical …, 2016 - books.google.com
Conjugated polymers (CPs) are macromolecules having alternating saturated and unsaturated bonds, ie, their conjugated backbones are sp1-or sp2-hybridized. 1 The consequent p-…
Number of citations: 6 books.google.com
R Sang - 2020 - publications.rwth-aachen.de
With the development of C–H activation reaction in recent several decades, late-stage functionalization has been of interest as an efficient strategy to accelerate the diversification of …
Number of citations: 5 publications.rwth-aachen.de
C Duan, H Luo, J Li, C Liu - Polymer, 2020 - Elsevier
A novel strategy to construct polybenzimidazole linked crosslinking networks (PLCNs) is proposed. A benzoxazine-ended PBI oligomer (BPBI) is prepared, which can react with PBI …
A Wu - 2015 - digitalcommons.njit.edu
The thermochromism and chemochromism of polydiacetylene (PDAs) and PDA/ZnO nano composites have been systematically studied by attentuated total reflection (ATR)-Fourier …
Number of citations: 1 digitalcommons.njit.edu
F Baragona, T Lomberget, C Duchamp, N Henriques… - Tetrahedron, 2011 - Elsevier
Variously substituted 2,3-dihydrobenzofurans have been synthesized according to a sequential one-pot oxidation/cyclization procedure between para-aminophenol derivatives and an …

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